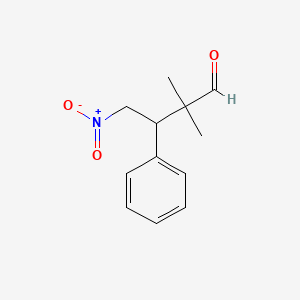

2,2-Dimethyl-4-nitro-3-phenylbutanal

Descripción general

Descripción

2,2-Dimethyl-4-nitro-3-phenylbutanal is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . This compound is characterized by the presence of a nitro group, a phenyl group, and a butanal backbone with two methyl groups at the second carbon position . It is used in various chemical research and industrial applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 2,2-Dimethyl-4-nitro-3-phenylbutanal can be achieved through several synthetic routes. One common method involves the nitration of 2,2-dimethyl-3-phenylbutanal using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

2,2-Dimethyl-4-nitro-3-phenylbutanal undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperature controls to optimize the reaction outcomes . Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Organic Chemistry

2,2-Dimethyl-4-nitro-3-phenylbutanal serves as an important intermediate in organic synthesis:

- It is utilized in the preparation of more complex organic molecules.

- The compound is studied for its reaction mechanisms, particularly in conjugate addition reactions involving nitroalkenes and aldehydes .

Biological Applications

The compound has demonstrated potential in biological research:

- Enzyme Activity Studies: It is used in biochemical assays to investigate enzyme kinetics and metabolic pathways.

- Antifungal Activity: Research indicates that derivatives of this compound exhibit antifungal properties against pathogens like Candida albicans, showing promise for therapeutic applications .

Medicinal Chemistry

In the field of medicine, this compound is being explored for its potential as a precursor for pharmaceutical compounds:

- Studies have examined its cytotoxic effects on cancer cell lines, indicating possible applications in cancer treatment .

- The compound's structural features make it a candidate for developing new drugs targeting various diseases.

Industrial Applications

The compound is also relevant in industrial chemistry:

- It is employed in the production of specialty chemicals due to its reactivity.

- Its unique properties make it suitable for applications in materials science, particularly in additive manufacturing and electronics .

Case Studies

- Biocatalytic Synthesis : A study conducted using recombinant E. coli BL21(4-OT) demonstrated the efficient biotransformation of β-nitrostyrene and isobutanal to produce this compound. This method showed varying yields based on solvent choice and reaction conditions, highlighting its potential for sustainable synthesis practices .

- Antifungal Testing : In vitro studies assessing the antifungal activity of γ-nitroaldehydes derived from this compound revealed significant efficacy against Candida albicans, suggesting further exploration into its medicinal properties could yield valuable therapeutic agents .

Mecanismo De Acción

The mechanism by which 2,2-Dimethyl-4-nitro-3-phenylbutanal exerts its effects involves interactions with molecular targets such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways . The phenyl group contributes to the compound’s ability to engage in π-π interactions with aromatic residues in proteins .

Comparación Con Compuestos Similares

2,2-Dimethyl-4-nitro-3-phenylbutanal can be compared with similar compounds such as:

2,2-Dimethyl-3-phenylbutanal: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitro-3-phenylbutanal: Lacks the dimethyl groups, affecting its steric properties and reactivity.

2,2-Dimethyl-4-nitrobutanal: Lacks the phenyl group, altering its aromatic interactions and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Actividad Biológica

2,2-Dimethyl-4-nitro-3-phenylbutanal is a γ-nitroaldehyde that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, is synthesized through various biocatalytic methods and has been evaluated for its antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, summarizing recent findings and presenting data in tables for clarity.

Synthesis and Characterization

The synthesis of this compound typically involves biocatalytic processes using engineered strains of Escherichia coli. For instance, a study demonstrated the effective biotransformation of β-nitrostyrene and isobutanal using recombinant E. coli BL21(4-OT), yielding the target compound with varying efficiencies based on reaction conditions (Table 1) .

Table 1: Biocatalytic Synthesis Yields

| Entry | Solvent | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|

| I | Ethanol | 26 (1a), 15 (1a*) | 4 |

| II | Isopropanol | 54 | 4 |

| III | 2-Butanol | 60 | 4 |

| IV | DMSO | 28 | 6 |

| V | No solvent | 10 | 20 |

Antimicrobial Properties

The biological activity of this compound has been primarily assessed through its antimicrobial properties. While initial screenings against various Gram-positive and Gram-negative bacteria showed no significant antibacterial activity, notable antifungal effects were observed against Candida albicans. The minimum inhibitory concentration (MIC) values indicated that while the compound exhibited antifungal activity, it was less potent compared to other known antifungal agents .

Cytotoxicity Studies

Cytotoxicity assessments revealed that γ-nitroaldehydes, including this compound, displayed lower cytotoxic effects against human fibroblast cells compared to their structural analogs. This suggests a favorable safety profile for potential therapeutic applications. In vitro studies indicated that the compound was less cytotoxic than nitrostyrene derivatives at similar concentrations .

Case Studies

In a detailed investigation, researchers evaluated the cytotoxic effects of various nitroaldehydes on stomach cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity at concentrations as low as , this compound showed reduced adverse effects on normal human cells .

Propiedades

IUPAC Name |

2,2-dimethyl-4-nitro-3-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPSRQAHEBIFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.